ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions.
Addition of the methoxybenzylidene moiety: This can be done through condensation reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: Its unique chemical structure makes it useful in materials science and the development of novel materials.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to modulate its activity.
Comparison with Similar Compounds
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Other thiophene derivatives: These compounds share the thiophene ring but differ in their substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H18ClNO4S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
ethyl (5Z)-2-(3-chlorophenyl)imino-4-hydroxy-5-[(4-methoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO4S/c1-3-27-21(25)18-19(24)17(11-13-7-9-16(26-2)10-8-13)28-20(18)23-15-6-4-5-14(22)12-15/h4-12,24H,3H2,1-2H3/b17-11-,23-20? |
InChI Key |
WJAWNCRMBZXAJR-BPHBXOPHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OC)/SC1=NC3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)SC1=NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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